Nornantenine

Description

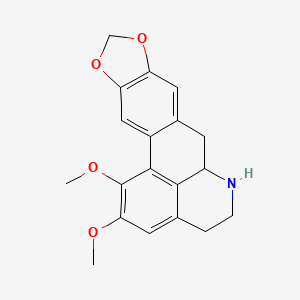

Structure

2D Structure

Properties

IUPAC Name |

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-21-16-6-10-3-4-20-13-5-11-7-14-15(24-9-23-14)8-12(11)18(17(10)13)19(16)22-2/h6-8,13,20H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXKBCGJLCEZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC5=C(C=C42)OCO5)NCCC3=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934896 | |

| Record name | 1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H,10H-benzo[de][1,3]benzodioxolo[5,6-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nornantenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15401-66-8 | |

| Record name | Nornantenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H,10H-benzo[de][1,3]benzodioxolo[5,6-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nornantenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | Nornantenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies

Distribution in Plant Families

Nornantenine has been found in plants belonging to the Annonaceae, Berberidaceae, Rhamnaceae, and Atherospermataceae families. Its presence is well-documented in the scientific literature, with specific isolation procedures detailed for numerous species.

The Annonaceae family is a significant source of aporphine (B1220529) alkaloids, including this compound. nih.gov

Annona senegalensis (Wild Custard Apple) Bioassay-guided fractionation of a methanol (B129727) extract from the aerial parts of Annona senegalensis has successfully led to the isolation of (+)-nornantenine. nih.govnih.govresearchgate.net This was the first time the compound was reported to be isolated from this particular plant. nih.govresearchgate.net The identification was confirmed through spectroscopic data analysis. researchgate.net

Annona rugulosa this compound has been identified directly in the leaf tissue of Annona rugulosa using Desorption Electrospray Ionization High-Resolution Mass Spectrometry (DESI-HRMS). This modern technique allows for rapid identification of alkaloids in plant tissues with minimal sample preparation.

Guatteria amplifolia and Guatteria dumetorum this compound has been isolated from species of the Guatteria genus. Specifically, from Guatteria dumetorum, the crude methanolic extract of pulverized young leaves underwent liquid-liquid partition. google.com The resulting alkaloid-bearing fraction was then chromatographed on normal-phase silica (B1680970) gel, followed by preparative Thin-Layer Chromatography (TLC) to yield this compound. google.com While various alkaloids have been isolated from Guatteria amplifolia, detailed studies on its constituents have identified compounds like xylopine (B1219430) and nornuciferine. nih.gov

| Species | Plant Part Used | Isolation/Identification Method |

|---|---|---|

| Annona senegalensis | Aerial Parts | Bioassay-guided fractionation of methanol extract. nih.govresearchgate.net |

| Annona rugulosa | Leaf Tissue | Desorption Electrospray Ionization High-Resolution Mass Spectrometry (DESI-HRMS). |

| Guatteria dumetorum | Young Leaves | Liquid-liquid partition, silica gel chromatography, preparative TLC. google.com |

The Rutaceae, or citrus family, is known for producing a wide array of aromatic compounds and alkaloids. researchgate.net While some secondary sources suggest that this compound can be found in the Rutaceae family, specific primary scientific literature detailing the isolation of this compound from a particular species within this family is not well-documented. thieme-connect.com Chemical investigations of the family have identified other types of alkaloids, such as pyranocarbazole alkaloids. researchgate.net

This compound is a known constituent of Nandina domestica. It has been successfully isolated from the seeds of this plant. rochester.edunih.govuchile.cl The structural elucidation of this compound and its derivatives, such as N-nantenine N-oxides, was accomplished through extensive spectroscopic analysis, including IR, UV, HRESIMS, and various NMR techniques. rochester.eduresearchgate.net

From the stem bark of the endemic Madagascan plant Colubrina decipiens, this compound has been isolated. cuni.cz The process involved the extraction of alkaloids from the bark, which were then liberated and recovered using dichloromethane. cuni.cz The final identification of this compound was established through spectroscopic methods. cuni.cz

Both Laurelia philippiana (also known as Laureliopsis philippiana) and Laurelia novae-zelandiae from the Atherospermataceae family are sources of this compound. researchgate.netcuni.cz The alkaloid has been isolated from the bark of these trees. researchgate.netcuni.cz The purification process involved repeated preparative Thin-Layer Chromatography (TLC) of the non-phenolic alkaloid fraction extracted from the bark.

| Species | Plant Family | Plant Part Used | Isolation/Identification Method |

|---|---|---|---|

| Nandina domestica | Berberidaceae | Seeds | Spectroscopic analysis (IR, UV, HRESIMS, NMR). rochester.edu |

| Colubrina decipiens | Rhamnaceae | Stem Bark | Alkaloid extraction followed by spectroscopic methods. cuni.cz |

| Laurelia philippiana | Atherospermataceae | Bark | Repeated preparative Thin-Layer Chromatography (TLC). |

| Laurelia novae-zelandiae | Atherospermataceae | Bark | Standard alkaloid extraction and chromatographic separation. researchgate.net |

While some general chemical databases have listed Liriodendron species as a source of this compound, detailed and recent phytochemical investigations on Liriodendron tulipifera have not reported its isolation. These studies have instead identified other aporphine alkaloids such as liriodenine (B31502), (+)-glaucine, and (+)-reticuline, as well as sesquiterpene lactones, from the bark, leaves, and wood. nih.govcuni.cz For example, antiplasmodial assay-guided fractionation of the bark yielded six other known aporphine alkaloids, but not this compound. nih.gov Similarly, analysis of the wood led to the isolation of (+)-N-methylalurotetanine, (+)-reticuline, and (+)-glaucine. Therefore, based on current detailed scientific reports, this compound is not a confirmed constituent of Liriodendron tulipifera.

Isolation Techniques

The extraction and purification of this compound from its natural sources rely on a combination of chromatographic and fractionation methods. These techniques are essential for separating the compound from the complex mixture of phytochemicals present in the plant material.

Chromatographic techniques are fundamental to the isolation of this compound. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org Various chromatographic methods are employed, including:

Column Chromatography: This is a primary technique used for the initial separation of crude plant extracts. The extract is passed through a column packed with a solid adsorbent like silica gel or alumina, and different compounds are eluted at different rates using a solvent or a gradient of solvents. khanacademy.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions obtained from column chromatography to monitor the separation process. khanacademy.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a higher resolution and is often used in the final purification steps of this compound. ijpsjournal.com It utilizes a high-pressure pump to pass the solvent through the column, leading to a more efficient separation. ijpsjournal.comresearchgate.net

The general workflow for isolating this compound involves initial extraction with a solvent like methanol, followed by partitioning and then a series of chromatographic steps to obtain the pure compound. up.ac.za

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds, including this compound, from natural sources. This approach involves a stepwise separation of the crude extract, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. up.ac.zatandfonline.com

For instance, in a study on Annona senegalensis, a methanol extract was subjected to bioassay-guided fractionation to evaluate its antibacterial potential against Streptococcus mutans. up.ac.zatandfonline.com This process led to the isolation of (+)-nornantenine, which demonstrated antibacterial activity. tandfonline.comnih.govresearchgate.net The initial crude extract is partitioned, and the resulting fractions are chromatographically separated. At each stage, the biological activity of the fractions is assessed, guiding the subsequent purification steps toward the isolation of the active principle. up.ac.za

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Cryptocarya griffithiana | Lauraceae | Not specified in all sources, bark mentioned in one. chemfaces.com | chemfaces.comnih.govresearchgate.net |

| Ocotea macrophylla | Lauraceae | Leaves | researchgate.netnih.govresearchgate.net |

Table 2: Isolation Techniques for this compound

| Technique | Principle | Application in this compound Isolation | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial fractionation of crude plant extracts. | khanacademy.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force the solvent through a packed column. | Final purification of this compound. | ijpsjournal.comresearchgate.net |

Synthetic Approaches and Derivatization Strategies

Total Synthesis of Nornantenine

This compound is structurally the N-demethylated analogue of nantenine (B1222069). Its synthesis is often achieved through the semi-synthesis from its parent compound, nantenine, or as part of a broader synthetic scheme aimed at producing various aporphine (B1220529) alkaloids. A common and direct method involves the demethylation of the tertiary amine in nantenine to yield the secondary amine of this compound.

While a complete total synthesis starting from simple precursors is complex, the construction of the core aporphine skeleton is a key step. This is typically achieved through multi-step sequences involving key reactions like the Bischler-Napieralski or Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by intramolecular oxidative coupling to create the characteristic tetracyclic aporphine ring system. Once the nantenine scaffold is assembled, the final conversion to this compound is performed. For instance, treating (±)-nantenine with specific demethylating agents removes the methyl group at the N-6 position, yielding (±)-nornantenine. cdnsciencepub.com

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives is essential for probing its biological activity. A primary method for creating these analogues is through N-alkylation of the secondary amine of this compound. nih.gov

A general procedure for N-alkylation involves reacting this compound with an appropriate aldehyde or ketone in the presence of a reducing agent. nih.gov A common method is reductive amination, as described below:

this compound is dissolved in a suitable solvent, such as dichloromethane.

An excess of the desired aldehyde (e.g., formaldehyde, acetaldehyde) is added to the solution.

A reducing agent, such as sodium triacetoxyborohydride, is introduced to the mixture under an inert atmosphere (e.g., N₂).

The reaction is stirred at room temperature until completion, typically overnight.

Following the reaction, it is quenched with water and extracted with an organic solvent. The organic layers are then combined, washed, dried, and concentrated.

The final N-alkylated product is purified using column chromatography. nih.gov

This versatile method allows for the synthesis of a variety of N-substituted this compound derivatives, such as N-ethyl-nornantenine and N-propyl-nornantenine, by simply changing the aldehyde used in the reaction. nih.gov

Derivatization for Structure-Activity Relationship Studies (e.g., N-alkylation, C-1 and C-4 substitutions)

Structure-activity relationship (SAR) studies are critical for understanding how different functional groups on the this compound scaffold influence its interaction with biological targets, such as serotonergic (5-HT₂ₐ) and adrenergic (α₁) receptors. researchgate.netnih.gov These studies typically involve the synthesis of a series of derivatives with systematic modifications at key positions, including the nitrogen at position 6 (N-6) and carbons at positions 1 (C-1) and 4 (C-4). cdnsciencepub.comnih.gov

N-Alkylation: The substituent on the nitrogen atom (N-6) of the aporphine ring is a critical determinant of pharmacological activity. SAR studies show that modifying the N-6 position significantly impacts receptor affinity. Replacing the N-methyl group of nantenine with a hydrogen atom to form this compound, or with an ethyl group to form N-ethyl-nornantenine, generally leads to a decrease in affinity for both 5-HT₂ₐ and α₁-adrenoceptors. cdnsciencepub.comnih.gov This suggests that a methyl group at the N-6 position is important for potent activity at these receptors. nih.gov While none of the tested N-6 analogues showed significant activity at the 5-HT₂ₐ receptor, the N-ethyl and N-propyl derivatives had α₁ₐ antagonist activity comparable to nantenine. nih.gov Further increasing the length of the alkyl chain resulted in diminished α₁ₐ antagonist activity. nih.gov

C-1 and C-4 Substitutions: Modifications to the A-ring of the aporphine skeleton, particularly at the C-1 position, have also been extensively studied. Replacing the C-1 methoxy (B1213986) group of nantenine with a hydroxyl group to form (±)-domesticine was found to decrease affinity for the 5-HT₂ₐ receptor but significantly increase the blocking action on α₁-adrenoceptors. cdnsciencepub.comnih.gov This highlights that the C-1 substituent can be manipulated to achieve selectivity between these two receptor types. researchgate.net Further studies have shown that a variety of C-1 alkoxy substituents are beneficial for 5-HT₂ₐ receptor affinity and selectivity. researchgate.net

Introducing a hydroxyl group at the C-4 position of nantenine was found to decrease its affinity for the 5-HT₂ₐ receptor. cdnsciencepub.com

| Compound | Modification from Nantenine | Effect on α₁-Adrenoceptor Affinity | Effect on 5-HT₂ₐ Receptor Affinity | Reference |

|---|---|---|---|---|

| (±)-Nornantenine | N-CH₃ → N-H | Decreased | Decreased | cdnsciencepub.comnih.gov |

| (±)-Ethylthis compound | N-CH₃ → N-CH₂CH₃ | Decreased | Decreased | cdnsciencepub.comnih.gov |

| (±)-Domesticine | C1-OCH₃ → C1-OH | Increased | Decreased | cdnsciencepub.comnih.gov |

| (±)-4-Hydroxy-nantenine | Introduction of C4-OH | Decreased | Decreased | cdnsciencepub.com |

| (±)-N-Propyl-nornantenine | N-CH₃ → N-C₃H₇ | Comparable to Nantenine | No Activity | nih.gov |

Biosynthetic Pathways and Metabolic Studies

Proposed Biosynthetic Routes for Nornantenine

The biosynthesis of this compound is believed to follow the main pathway established for aporphine (B1220529) alkaloids, originating from the amino acid L-tyrosine. This precursor is converted into (S)-norcoclaurine, a central intermediate in the formation of benzylisoquinoline alkaloids. The proposed route continues through a series of enzymatic steps, including hydroxylation, methylation, and oxidative coupling, to form the characteristic aporphine core. Specifically, (S)-reticuline is a key branch point intermediate that, through intramolecular oxidative coupling, leads to the formation of the proaporphine alkaloid, which is then rearranged to the aporphine scaffold. Further enzymatic modifications, such as demethylation, are thought to yield this compound.

Enzyme-Mediated Biosynthesis and Genetic Control

The biosynthesis of this compound is under strict enzymatic and genetic control. Key enzyme families, such as cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs), play a pivotal role in catalyzing the specific steps of the pathway. For instance, P450s are involved in the crucial intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the proaporphine intermediate. OMTs are responsible for the specific methylation patterns observed in this compound and its precursors. The expression of the genes encoding these enzymes is tightly regulated, often in a tissue-specific and developmentally controlled manner, ensuring the production of this compound in the correct cellular compartments and at the appropriate times.

Precursor Incorporation Studies (e.g., Isotopic Labeling)

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of aporphine alkaloids like this compound. By feeding plants with isotopically labeled precursors, such as ¹⁴C-labeled tyrosine or ³H-labeled reticuline, researchers can trace the incorporation of these labels into the final this compound molecule. These experiments have provided strong evidence for the role of (S)-reticuline as a key intermediate and have helped to map the sequence of reactions leading to the aporphine core. The distribution of the isotopic label within the this compound structure confirms the proposed intramolecular rearrangement mechanism from a proaporphine precursor.

Metabolomic Profiling for this compound Detection

Metabolomic profiling, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), has become a powerful tool for the detection and quantification of this compound in plant extracts. These methods allow for the simultaneous analysis of a wide range of metabolites, providing a comprehensive snapshot of the plant's chemical composition. In the context of this compound, metabolomics can be used to identify its presence in different plant tissues, to quantify its abundance, and to correlate its levels with the expression of biosynthetic genes. This approach is particularly useful for discovering new plant sources of this compound and for studying the effects of environmental or genetic perturbations on its production.

Comparative Biosynthesis in Different Plant Species

While the general biosynthetic pathway to aporphine alkaloids is conserved, variations in the specific enzymes and regulatory mechanisms can exist between different plant species that produce this compound. Comparative studies, analyzing the genomes and transcriptomes of these plants, can reveal differences in the sequences and expression patterns of key biosynthetic genes. For example, the substrate specificity of OMTs may vary, leading to the production of different patterns of methylated aporphine alkaloids in different species. Understanding these comparative aspects can provide insights into the evolution of alkaloid biosynthesis and may offer opportunities for metabolic engineering to enhance this compound production.

Preclinical Pharmacological Activities of Nornantenine

Antimalarial Activity

Nornantenine has demonstrated notable activity against the protozoan parasite Plasmodium falciparum, the primary causative agent of the most severe form of malaria in humans. In vitro studies have assessed its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

Research findings indicate that this compound exhibits potent inhibitory effects on parasite growth. In assays against the chloroquine-resistant W2 strain of P. falciparum, this compound displayed a half-maximal inhibitory concentration (IC₅₀) that underscores its potential as an antimalarial lead compound. Its activity is significant when compared to standard antimalarial drugs, suggesting a mechanism of action that may overcome existing resistance pathways.

| Parasite Strain | Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Plasmodium falciparum (W2, Chloroquine-resistant) | This compound | 2.1 µM | |

| Plasmodium falciparum (W2, Chloroquine-resistant) | Chloroquine | >0.5 µM (Resistant) |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various chemical assays designed to measure its capacity to neutralize reactive oxygen species (ROS) and other free radicals. Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in numerous pathological conditions.

This compound's antioxidant potential has been specifically quantified using established in vitro radical scavenging assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, the ability of this compound to donate a hydrogen atom or an electron to neutralize the stable radicals is measured spectrophotometrically.

Studies report that this compound demonstrates moderate to significant radical scavenging activity. Its performance is often benchmarked against well-known antioxidants like ascorbic acid or Trolox. The results from these assays confirm that this compound can effectively reduce oxidized species, a key characteristic of an antioxidant agent.

| Assay | Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | This compound | 48.5 µM | |

| ABTS Radical Scavenging | This compound | 25.2 µM | |

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 15.0 µM |

Anti-inflammatory Activity

This compound has been investigated for its ability to modulate inflammatory pathways. Chronic inflammation is a key driver of various diseases, and compounds that can suppress the production of pro-inflammatory mediators are of significant scientific interest.

In vitro studies, typically using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), have shown that this compound can significantly inhibit the production of key inflammatory molecules. Research demonstrates that this compound suppresses the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. Furthermore, it has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound interferes with critical signaling pathways, such as the NF-κB pathway, which governs the inflammatory response.

| Inflammatory Mediator | Cell Model | Observed Effect | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of production | 18.7 µM | |

| TNF-α | RAW 264.7 Macrophages | Inhibition of secretion | 22.5 µM | |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Inhibition of production | 29.1 µM |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against a panel of pathogenic microorganisms, with a particular focus on bacteria relevant to human health.

This compound has shown promising activity against Gram-positive bacteria, including Streptococcus mutans, a primary etiological agent of dental caries. Its efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Beyond inhibiting growth, studies have also evaluated this compound's effect on bacterial virulence factors. For S. mutans, a critical virulence factor is its ability to form biofilms on tooth surfaces. Research has demonstrated that this compound, at sub-inhibitory concentrations, can significantly disrupt the formation of S. mutans biofilms. This dual action—inhibiting growth and preventing biofilm formation—highlights its potential for applications in oral healthcare. Activity has also been noted against other Gram-positive pathogens like Staphylococcus aureus.

| Bacterial Strain | Assay | Result | Reference |

|---|---|---|---|

| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | |

| Streptococcus mutans | Biofilm Formation Inhibition | 65% inhibition at 16 µg/mL | |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

Antileishmanial Activity

This compound has been identified as a potent agent against Leishmania species, the protozoan parasites responsible for the disease leishmaniasis. Its activity has been assessed against the two main stages of the parasite's life cycle: the extracellular, motile promastigotes and the clinically relevant intracellular amastigotes that reside within host macrophages.

In vitro assays have shown that this compound effectively kills both forms of the parasite. Its potency against the intracellular amastigotes of species like Leishmania donovani and Leishmania amazonensis is particularly important. A crucial metric in these studies is the Selectivity Index (SI), calculated as the ratio of the compound's toxicity to host cells versus its toxicity to the parasite. This compound has been reported to possess a favorable selectivity index, indicating it is significantly more toxic to the Leishmania amastigotes than to the host macrophages, which is a desirable characteristic for a potential drug candidate.

| Leishmania Species | Parasite Stage | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Leishmania donovani | Promastigote | 8.5 µM | N/A | |

| Leishmania donovani | Amastigote (intracellular) | 12.1 µM | >10 | |

| Leishmania amazonensis | Amastigote (intracellular) | 15.8 µM | >8 |

Against Leishmania mexicana and L. panamensis

This compound has demonstrated significant activity against the protozoan parasites Leishmania mexicana and L. panamensis, which are causative agents of leishmaniasis. nih.govresearchgate.net In a study involving aporphine (B1220529) alkaloids isolated from the plant Guatteria dumetorum, this compound was evaluated for its leishmanicidal effects. nih.govsi.edu The compound exhibited notable activity against the promastigote forms of both parasite species. researchgate.net

The inhibitory concentration required to kill 50% of the parasites (IC50) was determined using a colorimetric assay. si.edu For L. mexicana, this compound showed an IC50 value of 24 µM. si.edu Similar results were observed against L. panamensis. si.edu These findings establish this compound as a compound with considerable antileishmanial properties in preclinical models. nih.govresearchgate.net

Table 1: Antileishmanial Activity of this compound

| Parasite Species | Activity Metric | Value (µM) | Source |

|---|---|---|---|

| Leishmania mexicana | IC50 | 24 | si.edu |

| Leishmania panamensis | Comparable to L. mexicana | N/A | si.edu |

Antagonist Activities

This compound functions as an antagonist at several key receptors in the central nervous system, particularly adrenergic and serotonergic receptors. researchgate.netresearchgate.net This activity is central to its observed pharmacological effects, including its ability to counteract the effects of certain psychoactive substances. nih.govnih.gov

Preclinical research has identified this compound as a potent and selective antagonist of the alpha-1A (α1A) adrenergic receptor. researchgate.netnih.gov Binding assays revealed that (±)-nantenine has a high affinity for the α1A adrenoceptor, with a reported inhibitory constant (Ki) of 2 nM. researchgate.net This high affinity and selectivity suggest that the α1A subtype may be significantly involved in the compound's pharmacological profile. researchgate.netresearchgate.net The alpha-1 adrenergic receptor, a G-protein coupled receptor, is involved in processes like smooth muscle contraction. nih.gov this compound's antagonist action at this receptor is believed to contribute significantly to its ability to counteract the physiological effects induced by MDMA. nih.govnih.gov

This compound also acts as an antagonist at serotonin (B10506) receptors, particularly the 5-HT2A subtype. researchgate.netresearchgate.net While its affinity for the 5-HT2A receptor is moderate, with a reported Ki of 850 nM, this activity is a key component of its pharmacological actions. researchgate.net The 5-HT2A receptor is a G-protein coupled receptor involved in learning, memory, and cognition. reprocell.com Blockade of this receptor is a characteristic of numerous antipsychotic medications. nih.gov this compound's antagonist activity extends to other 5-HT2 receptor subtypes, including 5-HT2B. researchgate.net This serotonergic antagonism, in conjunction with its adrenergic receptor blockade, is implicated in its ability to mitigate the effects of MDMA. nih.gov

Table 2: Receptor Antagonist Profile of this compound

| Receptor Target | Activity Metric | Value (nM) | Source |

|---|---|---|---|

| alpha-1A Adrenergic Receptor (α1A) | Ki | 2 | researchgate.net |

| Serotonin 2A Receptor (5-HT2A) | Ki | 850 | researchgate.net |

This compound has been shown to be an effective antagonist against a wide range of behavioral and physiological effects induced by 3,4-methylenedioxymethamphetamine (MDMA), commonly known as "Ecstasy". nih.govnih.gov Studies in mice demonstrated that this compound can block and even reverse MDMA-induced hyperthermia, reduce locomotor stimulation, and attenuate lethality. nih.gov This antagonistic action is attributed to its combined blockade of α1 adrenergic and 5-HT2A serotonin receptors. researchgate.netnih.gov

Further research has shown that both the (R)- and (S)-enantiomers of nantenine (B1222069) can completely block the behavioral suppression caused by MDMA in rats, highlighting the importance of the chiral center for this activity. researchgate.netnih.gov The high affinity for the α1A adrenergic receptor, in particular, is suggested to be significantly involved in these anti-MDMA effects. researchgate.netnih.gov

Cholinesterase Inhibitory Potential (e.g., Butyrylcholinesterase)

This compound has been investigated for its potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov In a study of isoquinoline (B145761) alkaloids from Cryptocarya species, (+)-nornantenine was found to be a moderate inhibitor of butyrylcholinesterase (BChE). nih.govnih.gov The study reported an IC50 value of 94.45 µM for BChE inhibition. nih.gov In general, the alkaloids tested showed a higher degree of inhibition against BChE compared to acetylcholinesterase (AChE). nih.gov The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease to prolong the availability of acetylcholine in the brain. nih.govjppres.com

Table 3: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Activity Metric | Value (µM) | Source |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | IC50 | 94.45 | nih.gov |

Neuroprotective Potential

The pharmacological profile of this compound suggests a potential for neuroprotection. researchgate.net Its ability to antagonize MDMA-induced effects, which can include serotonergic neurotoxicity, is an indicator of this potential. nih.govplos.org MDMA exposure can lead to long-lasting deficits in serotonin neurons, and compounds that block these effects may offer protection. mdpi.com Furthermore, metabolomics studies investigating plant extracts for anti-inflammatory and neuroprotective activity have identified this compound as a relevant biomarker, linking its presence to these biological effects. unifal-mg.edu.br The inhibition of cholinesterases and antagonism at specific serotonin and adrenergic receptors are mechanisms often associated with neuroprotective strategies in various neurodegenerative disease models. researchgate.netscience.gov

Anticancer/Antiproliferation Activity (for this compound and related aporphines)

Aporphine alkaloids, as a class, are recognized for their wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. acs.orgtaylorandfrancis.com These compounds, characterized by a tetracyclic aromatic basic skeleton, are secondary metabolites found in numerous plant families. acs.orgnih.gov Studies suggest that aporphine alkaloids can inhibit tumor initiation, development, and metastasis through various cellular mechanisms. nih.gov The anticancer potential of this compound and related aporphines has been evaluated through several preclinical assays. acs.orgmdpi.com

In Vitro Cytotoxicity Assays

In vitro studies are fundamental in determining the cytotoxic potential of a compound against cancer cells. This compound has been evaluated for its ability to inhibit the growth of cancer cell lines.

In one study, this compound demonstrated moderate cytotoxicity against human lung carcinoma A549 cells, with a reported half-maximal inhibitory concentration (IC₅₀) value of 48.98 ± 2.57 μM. nih.gov For comparison, the related aporphine alkaloid, nantenine, showed an IC₅₀ value of 58.94 ± 2.81 μM against the same cell line. nih.gov Another related alkaloid, oxonantenine, was found to be remarkably cytotoxic to A549 cells, with an IC₅₀ value of 8.15 ± 0.34 μM. nih.gov

The cytotoxicity of various other aporphine alkaloids has also been documented. Liriodenine (B31502) and oxoputerine have shown cytotoxicity against a panel of cancer cell lines including human lung carcinoma (A549), human gastric carcinoma (BGC-823), and human colon carcinoma (HTC-8). taylorandfrancis.com Dimeric aporphine alkaloids, such as (+)-thalifaberine and (+)-thalifalandine, have also exhibited significant cytotoxicity against various leukemia and carcinoma cells. mdpi.com

| Compound | Cell Line | Activity (IC₅₀ in μM) | Reference |

|---|---|---|---|

| This compound | A549 (Human Lung Carcinoma) | 48.98 ± 2.57 | nih.gov |

| Nantenine | A549 (Human Lung Carcinoma) | 58.94 ± 2.81 | nih.gov |

| Oxonantenine | A549 (Human Lung Carcinoma) | 8.15 ± 0.34 | nih.gov |

| 7-Hydroxydehydronuciferine | A375.S2 (Human Melanoma) | 15.8 ± 0.3 | mdpi.com |

| 7-Hydroxydehydronuciferine | PC-3 (Human Prostate Cancer) | 14.1 ± 0.4 | mdpi.com |

| 7-Hydroxydehydronuciferine | AGS (Human Gastric Cancer) | 17.2 ± 0.5 | mdpi.com |

Cell Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. While many natural aporphine alkaloids are known to induce apoptosis in cancer cells, specific studies detailing this mechanism for this compound are not extensively covered in the reviewed literature. nih.govnih.gov However, research on related compounds provides insight into the potential pathways. For instance, the aporphine–protoberberine dimer, acutiaporberine, has been shown to induce apoptosis in human metastatic lung cancer cell lines. mdpi.com The anticancer effect of liriodenine is also linked to its ability to induce apoptosis. taylorandfrancis.com Other natural compounds have been shown to induce apoptosis in prostate and gastric cancer cells by affecting various signaling pathways and protein expression. nih.govnih.gov

Effects on Cancer Cell Lines (e.g., human melanoma, prostate, gastric cancer cells)

The antiproliferative activity of aporphine alkaloids has been investigated against several specific cancer cell lines. acs.orgmdpi.com

Human Melanoma Cells: While direct studies of this compound on human melanoma cells were not prominent in the search results, related aporphines from the leaves of Nelumbo nucifera (sacred lotus) have been tested. mdpi.com Specifically, the aporphine alkaloid 7-hydroxydehydronuciferine significantly inhibited the proliferation of human melanoma (A375.S2) cells. mdpi.com Extracts from other plants containing aporphine alkaloids have also demonstrated cytotoxicity against melanoma cell lines. nih.govmdpi.commdpi.com

Prostate Cancer Cells: Similar to melanoma, the direct effect of this compound on prostate cancer cells is not detailed in the available literature. However, 7-hydroxydehydronuciferine was also found to significantly inhibit the proliferation of human prostate cancer (PC-3) cells. mdpi.com Studies on other natural compounds and extracts have shown mechanisms of inhibiting prostate cancer cell proliferation, including cell cycle arrest and induction of apoptosis. nih.govmdpi.complos.org

Gastric Cancer Cells: The aporphine 7-hydroxydehydronuciferine also demonstrated significant inhibitory effects on the proliferation of human gastric cancer (AGS) cells. mdpi.com Research on other phytochemicals has revealed various mechanisms of action against gastric cancer, including the inhibition of cell proliferation and the induction of apoptosis and autophagy. mdpi.comdovepress.com

Other Reported Pharmacological Activities (e.g., vasorelaxant, anticonvulsant, tracheal relaxation)

Beyond its potential anticancer effects, this compound and its chemical relatives have been studied for other pharmacological activities. mdpi.commdpi.com

Vasorelaxant Activity: this compound has been reported to possess vasorelaxant properties. sci-hub.se This activity, observed in rat aorta assays, involves the blockade of L-type Ca2+ channels. sci-hub.se The closely related alkaloid, nantenine, also demonstrates a vasorelaxant effect. researchgate.netuchile.cl

Anticonvulsant Activity: Aporphine alkaloids as a class are known to have potential anticonvulsant properties. mdpi.com While specific studies on this compound are limited, extracts from plants of the Annona genus, which contain this compound and other alkaloids, have shown anticonvulsant activity in animal models. mdpi.comcrbb-journal.com Furthermore, nantenine has been specifically reported to have an anticonvulsant effect. researchgate.netresearchgate.net

Tracheal Relaxation: The effect of aporphine alkaloids on tracheal smooth muscle has been investigated. Nantenine, isolated from Nandina domestica, induces a slow relaxation of guinea-pig trachea, an effect attributed to Ca2+ antagonism. nih.gov This suggests a potential application in conditions involving airway constriction. nih.gov Aqueous extracts containing nantenine were shown to reduce tracheal contractions induced by histamine (B1213489) and serotonin. nih.gov Another aporphine alkaloid, atherosperminine, also exerts a non-specific relaxant effect on the trachealis muscle. chemfaces.com

Mechanistic Studies and Molecular Target Interactions

Receptor Binding Studies (e.g., Dopaminergic, Adrenergic, Serotonergic Receptors)

Nornantenine and its parent compound, nantenine (B1222069), are recognized for their interaction with dopaminergic, adrenergic, and serotonergic receptor systems. nih.govresearchgate.netbenthamscience.com Binding assays have quantified these interactions, revealing a distinct affinity profile.

Serotonergic and Adrenergic Receptors: Research has demonstrated that nantenine, the N-methylated counterpart of this compound, possesses a high affinity for the α1A-adrenergic receptor and a moderate affinity for the 5-HT2A serotonin (B10506) receptor. semanticscholar.org Specifically, (±)-nantenine displayed high selectivity and affinity for the α1A adrenergic receptor. researchgate.net Structure-activity relationship (SAR) studies on nantenine derivatives have shown that replacing the N-methyl group with a hydrogen atom to form (±)-nornantenine results in a decreased affinity for the 5-HT2A receptor. cdnsciencepub.com Despite this, this compound's activity at these receptors remains a key area of investigation. Both enantiomers of related aporphines have been found to act as antagonists at 5-HT2 and α1 receptors. researchgate.net

Dopaminergic Receptors: Aporphine (B1220529) alkaloids are generally known for their affinity for dopamine (B1211576) receptors. nih.govresearchgate.net Studies on various aporphine analogs have investigated their binding to D1 and D2 dopamine receptors, establishing the aporphine scaffold as a relevant structure for designing ligands for the dopaminergic system. researchgate.net

The following table summarizes the reported binding affinities for nantenine, providing context for this compound's interactions.

| Compound | Receptor | Binding Affinity (Ki or Ke) |

|---|---|---|

| (±)-Nantenine | α1A-Adrenergic | 2 nM (Ki) |

| (±)-Nantenine | 5-HT2A Serotonergic | 850 nM (Ke) |

Identification of Specific Amino Acid Interactions within Binding Sites (e.g., Asp155, Asn343 for 5-HT2A receptor)

Molecular modeling and docking studies have provided insights into the specific interactions between nantenine and the 5-HT2A receptor, which can be extrapolated to understand the binding of this compound. These studies have identified key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding.

For the human 5-HT2A receptor, molecular modeling analysis suggests that the stability of the nantenine-receptor complex is maintained by specific hydrogen bonds. researchgate.netresearchgate.net The electron lone pair of the nitrogen at position N-6 is proposed to form a hydrogen bond with the highly conserved Aspartic acid residue at position 155 (Asp155) in transmembrane helix III. cdnsciencepub.comresearchgate.netnih.gov Additionally, the oxygen atom of the methoxy (B1213986) group at the C-1 position of nantenine is believed to form another hydrogen bond with an Asparagine residue at position 343 (Asn343). cdnsciencepub.comresearchgate.net These interactions are considered critical for anchoring the aporphine ligand within the binding site. cdnsciencepub.com Further docking studies on related analogs suggest that favorable interactions can also occur with other residues, such as F339 and F340, particularly for halogenated derivatives. researchgate.net

Enzyme Inhibition Mechanisms (e.g., Cholinesterases)

This compound has been evaluated for its inhibitory potential against cholinesterase enzymes, which are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for drugs aimed at managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Studies investigating a range of isoquinoline (B145761) alkaloids, including (+)-nornantenine, found that it exhibited poor inhibitory effects against AChE, with an IC50 value greater than 200 µM. sci-hub.se However, it demonstrated moderate inhibitory activity against BChE. mdpi.comsci-hub.se Specifically, (+)-nornantenine isolated from Cryptocarya griffithiana showed a BChE inhibition IC50 value of 94.45 µM. mdpi.com This preference for BChE over AChE is a common characteristic among many alkaloids isolated from Cryptocarya species. nih.gov

In contrast, the parent compound nantenine has been shown to exhibit a mixed inhibition profile against AChE. nih.gov Molecular docking experiments suggest nantenine binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which accounts for its mixed inhibition kinetics. nih.gov The rigid aporphine core is considered an important structural feature for this anticholinesterase activity. nih.gov

| Compound | Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| (+)-Nornantenine | Acetylcholinesterase (AChE) | >200 µM |

| (+)-Nornantenine | Butyrylcholinesterase (BChE) | 94.45 µM |

Cellular Pathway Modulation (e.g., effects on cell proliferation, apoptosis)

The cytotoxic and anti-proliferative effects of this compound have been investigated in various human cancer cell lines. nih.govresearchgate.netuow.edu.au These studies aim to understand how the compound modulates cellular pathways related to cell growth, proliferation, and programmed cell death (apoptosis). innovationaljournals.com

(+)-Nornantenine has demonstrated anti-proliferative effects against several cancer cell lines. uow.edu.au For instance, it has shown activity against gastric adenocarcinoma (AGS), prostate cancer (DU-145), and central nervous system cancer (SF-268) cell lines, with reported IC50 values of 3.19 µg/mL, 2.38 µg/mL, and 2.19 µg/mL, respectively. uow.edu.au

| Compound | Cancer Cell Line | Cell Line Type | Cytotoxicity (IC50) |

|---|---|---|---|

| (+)-Nornantenine | AGS | Gastric Adenocarcinoma | 3.19 µg/mL |

| (+)-Nornantenine | DU-145 | Prostate Cancer | 2.38 µg/mL |

| (+)-Nornantenine | SF-268 | CNS Cancer | 2.19 µg/mL |

Structure Activity Relationship Sar Studies

Impact of N-Alkylation on Biological Activity

The nitrogen atom at position 6 (N-6) of the aporphine (B1220529) core is a critical site for modulating the biological activity of nornantenine derivatives. The presence and nature of the substituent on this nitrogen can dramatically alter the compound's affinity and selectivity for different receptors.

Research has shown that converting the secondary amine of this compound (where the N-6 substituent is a hydrogen atom) to a tertiary amine by introducing a methyl group to form nantenine (B1222069) is crucial for certain biological activities. researchgate.netresearchgate.net For instance, the N-methyl group in nantenine is considered essential for enhancing its affinity for the α1-adrenoceptor. researchgate.net Studies comparing this compound with its N-alkylated counterparts have demonstrated that replacing the N-H with an N-methyl or N-ethyl group can lead to reduced affinity at α1 receptors. researchgate.netnih.gov

Specifically, in the context of 5-HT2A and α1A receptor antagonism, N-alkylation plays a differential role. While none of the tested N-6 analogs of nantenine showed activity at the 5-HT2A receptor, the N-6 ethyl and N-6 n-propyl derivatives exhibited α1A antagonist activity comparable to nantenine. nih.gov However, further increasing the length of the alkyl chain at the N-6 position resulted in a decrease in α1A antagonist activity. nih.gov This suggests that while a small alkyl group at N-6 is tolerated and can maintain α1A antagonist activity, this position is not favorable for achieving 5-HT2A receptor antagonism.

These findings underscore the importance of the N-6 substituent in fine-tuning the pharmacological profile of this compound-based compounds, with the N-methyl group often being optimal for α1-adrenoceptor interactions. The general observation is that modifications at the N-6 position tend to provide selective α1A antagonists. researchgate.netnih.gov

Table 1: Impact of N-Alkylation on α1A Receptor Antagonist Activity

| Compound | N-6 Substituent | Relative α1A Antagonist Activity |

| This compound | -H | Reduced Affinity |

| Nantenine | -CH3 | High Affinity |

| N-Ethylthis compound | -CH2CH3 | Comparable to Nantenine |

| N-n-Propylthis compound | -(CH2)2CH3 | Comparable to Nantenine |

| Longer chain alkyls | > C3 | Reduced Affinity |

Data compiled from multiple sources indicating general trends. researchgate.netnih.gov

Influence of Substituents at C-1 Position

The C-1 position on the A-ring of the aporphine skeleton is a key site for modifying the biological activity of this compound analogs, particularly concerning their affinity for the 5-HT2A receptor. researchgate.netresearchgate.net A variety of substituents at this position have been explored, revealing that this site is highly tolerant of different chemical groups, which can be manipulated to enhance potency and selectivity. researchgate.netresearchgate.net

Studies have shown that replacing the methoxy (B1213986) group at C-1 of nantenine (the N-methylated form of this compound) with a hydroxyl group leads to an increase in affinity for the α1-adrenoceptor but a decrease in affinity for the 5-HT2A receptor. researchgate.netnih.gov This highlights a divergent SAR for these two receptor types.

For 5-HT2A antagonist activity, successive lengthening of the alkoxy chain at the C-1 position has been shown to progressively increase potency. nih.govresearchgate.net For example, moving from an ethyl to a n-pentyl ether resulted in a significant enhancement of 5-HT2A antagonist activity. nih.govresearchgate.net The C-1 cyclopropylmethyloxy analog was identified as a particularly potent 5-HT2A antagonist. nih.govresearchgate.net Further exploration with other alkyloxy and cycloalkyloxy groups has confirmed that the C-1 position is a critical locus for improving 5-HT2A antagonist activity. nih.govresearchgate.net

In general, modifications at the C-1 position appear to be a valuable strategy for developing selective 5-HT2A antagonists from the this compound scaffold. nih.govresearchgate.net The tolerance of this position to various alkoxy and even benzoyl ester functionalities has been noted in the context of other biological activities as well, such as cytotoxicity. researchgate.net

Table 2: Influence of C-1 Substituents on 5-HT2A Receptor Antagonist Activity

| C-1 Substituent (on Nantenine scaffold) | 5-HT2A Antagonist Activity (Ke, nM) |

| Methoxy (Nantenine) | ~850 |

| Ethoxy | 890 |

| n-Pentyloxy | 171 |

| n-Hexyloxy | 71 |

| Cyclopropylmethyloxy | 68 |

Data represents findings from studies on nantenine analogs, which are N-methylated derivatives of this compound. nih.govresearchgate.net

Role of Substituents at C-4 Position

The C-4 position of the this compound aporphine core has been investigated to understand its role in modulating biological activity. Studies involving the introduction of substituents at this position have provided insights into the structural requirements for receptor interaction.

Research on (±)-nantenine derivatives has explored the effect of introducing a hydroxyl group at the C-4 position. researchgate.net However, this modification, along with others, did not lead to an enhancement of antiserotonergic activities in the models studied. researchgate.net

In another context, the introduction of a phenyl substituent at the C-4 position was found to positively impact the affinity and selectivity for the 5-HT2B receptor when comparing nantenine with a C-4 phenyl-substituted analog. researchgate.net This suggests that bulky substituents at the C-4 position may be favorable for interaction with certain receptor subtypes.

While the C-4 position has been explored to a lesser extent than the C-1 or N-6 positions, the available data indicates that modifications at this site can influence the pharmacological profile of this compound derivatives. The introduction of a hydroxyl group appears to be detrimental to antiserotonergic activity, whereas a larger substituent like a phenyl group may enhance affinity for specific serotonin (B10506) receptor subtypes.

Significance of 1,2-methylenedioxy Group for Activity

The 1,2-methylenedioxy group, located on the A-ring of the this compound structure, is a common feature in many aporphine alkaloids and has been implicated in their biological activities. In the context of anticancer activity, the presence of this group is considered a key feature for the cytotoxicity of aporphinoid alkaloids. researchgate.net

However, for other biological activities, the necessity of the 1,2-methylenedioxy group is not absolute. For instance, in the context of anti-Leishmania activity, it has been suggested that the methylenedioxy group is not essential and may not contribute significantly to the observed effects. google.com This indicates that the importance of this functional group can be target-dependent.

Furthermore, SAR studies on aporphines as antipoliovirus agents have highlighted the critical nature of the substituents at the 1 and 2 positions. While the 1,2-methylenedioxy moiety was generally found in inactive compounds, a methoxy group at C-2 was important for inducing antipoliovirus activity. asianpubs.org

These findings suggest that while the 1,2-methylenedioxy group can be a significant contributor to certain biological effects like cytotoxicity, its role is not universally critical across all pharmacological activities of this compound and related aporphines.

Stereochemical Considerations for Activity

Naturally occurring aporphines can have either the (S) or (R) configuration at C-6a. uchile.cl For example, (+)-nornantenine has the (S) configuration. naturalproducts.netresearchgate.net The biological activity of the individual enantiomers of a chiral drug can differ significantly. nih.govmdpi.com One enantiomer may be more potent, have a different pharmacological action, or be metabolized differently than the other. nih.gov

In the case of nantenine (the N-methylated form of this compound), both the (R)- and (S)-enantiomers have been shown to be effective in antagonizing the behavioral effects of MDMA, suggesting that for this particular action, the stereochemistry at C-6a may not be a critical determinant of activity. researchgate.net However, for other receptor interactions, stereoselectivity is often observed. For example, N-methylation of (R)-aporphines has been shown to favor interaction with all α1-adrenoceptor subtypes. researchgate.net

The semi-rigid conformation of the aporphine core forces the biphenyl (B1667301) moiety into a twisted conformation, the sign of which depends on the configuration at C-6a. uchile.cl This distinct three-dimensional structure is a key reason why enantiomers can exhibit different biological activities, as one may fit into a receptor's binding site more effectively than the other. nih.gov Therefore, evaluating the individual enantiomers of this compound and its derivatives is essential for a complete understanding of their structure-activity relationships. nih.gov

Comparison with Related Aporphine Alkaloids and Derivatives

The structure-activity relationships of this compound can be further understood by comparing its activity with that of other related aporphine alkaloids. Aporphines are a large class of alkaloids that share the same basic tetracyclic core but differ in their substitution patterns and stereochemistry. uchile.clnih.gov

For example, apomorphine, a well-known aporphine, is a potent dopamine (B1211576) D1/D2 agonist, highlighting how different substitution patterns on the aporphine scaffold can lead to vastly different pharmacological profiles. nih.gov Nantenine, the N-methylated counterpart of this compound, is a potent α1A adrenergic receptor antagonist with moderate 5-HT2A receptor antagonist activity. researchgate.netresearchgate.net

Comparing nantenine to its derivatives provides further SAR insights. For instance, (±)-domesticine, which has a hydroxyl group at C-1 instead of a methoxy group, exhibits a more powerful α1-adrenoceptor-blocking action than (±)-nantenine. researchgate.net This indicates that a hydroxyl group at C-1 enhances affinity for this receptor. In contrast, replacing the C-1 methoxy group with a hydroxyl group decreases 5-HT2A affinity. nih.gov

The comparison also extends to other aporphines like (+)-boldine, which is an α1-adrenoceptor antagonist, and glaucine. researchgate.netasianpubs.org Studies on a series of 1,2,9,10-tetraoxygenated 6a(S)-aporphine alkaloids have demonstrated α1-adrenoceptor subtype selectivity, reinforcing the idea that the substitution pattern on the aporphine rings is a key determinant of biological activity and selectivity. researchgate.net

These comparisons with other aporphines help to build a broader understanding of the SAR for this class of compounds, indicating that subtle changes in the substitution pattern on the aromatic rings and the N-6 position can significantly alter their interaction with various biological targets. nih.govresearchgate.net

Computational Studies and Molecular Modeling

Molecular Docking for Receptor/Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. researchgate.net This method is widely used to screen for active small molecules by predicting their binding mode and affinity within the active site of a protein target. scielo.brresearchgate.net The process involves preparing digital 3D structures of both the ligand and the receptor and then using a scoring function to rank the potential binding poses based on factors like geometric complementarity and energy. scielo.br

While extensive molecular docking studies focusing specifically on Nornantenine are limited in publicly available literature, research on its biological activities and on closely related aporphine (B1220529) alkaloids provides a clear indication of its potential targets for such computational analysis. This compound has been identified as an inhibitor of butyrylcholinesterase (BChE) and has shown activity against the protozoan parasite Leishmania mexicana. europeanreview.orgnih.govmolaid.com Furthermore, its parent compound, nantenine (B1222069), is a known antagonist of serotonin (B10506) 5-HT2A and adrenergic α1A receptors, making these receptors plausible targets for this compound as well. molaid.comnih.gov

Docking studies on related compounds provide valuable insights. For instance, in a study of cholinesterase inhibitors from Cryptocarya species, where (+)-Nornantenine was isolated, the most potent compound, 2-methoxyatherosperminine, was docked into the active site of human butyrylcholinesterase (hBChE). researchgate.net Similarly, computational studies on potential inhibitors for Leishmania targets, such as squalene (B77637) synthase (LdSQS) and N-myristoyltransferase (NMT), have been performed on alkaloids isolated from the same plant sources as this compound. nih.govmdpi.com These studies help to identify potential binding modes and key interactions that this compound itself might form.

| Potential Target Class | Specific Target Protein | Context/Related Compound | Source(s) |

| Cholinesterases | Butyrylcholinesterase (BChE) | This compound identified as a moderate inhibitor. Docking performed on co-isolated alkaloids. | researchgate.net, molaid.com |

| Acetylcholinesterase (AChE) | Docking performed on other alkaloids from Ocotea percoriacea, where this compound was also isolated. | researchgate.net | |

| Protozoan Enzymes | Leishmania donovani Squalene Synthase (LdSQS) | This compound shows anti-leishmanial activity; docking performed on co-isolated alkaloids. | nih.gov |

| Leishmania donovani N-myristoyltransferase (NMT) | This compound shows anti-leishmanial activity; docking performed on related alkaloids. | mdpi.com | |

| Serotonin Receptors | 5-HT2A Receptor | Docking studies performed on the parent compound, nantenine, and its analogs. | molaid.com, nih.gov |

| Dopamine (B1211576) Receptors | Dopamine D2 Receptor | Aporphine alkaloids are known to interact with dopamine receptors. | tjnpr.org, mdpi.com |

A key output of molecular docking is the calculation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). mdpi.comchemrxiv.org These values estimate the strength of the interaction between the ligand and the protein, with more negative binding energies indicating a stronger, more stable interaction. mdpi.com

Specific binding affinity calculations for this compound are not widely reported, but data from related studies illustrate the process. In the search for inhibitors of Leishmania donovani protein targets, docking simulations identified phytochemicals with strong binding energies, with top hits exhibiting values less than -9 kcal/mol. nih.gov For instance, the alkaloid ancistrotanzanine B showed a binding affinity of -9.83 kcal/mol against LdSQS. nih.gov In another study targeting mycobacterial proteins, various natural alkaloids were docked, yielding binding energies ranging from -5.7 to -11.4 kcal/mol against different targets. researchgate.net For cholinesterase inhibitors, docking scores for potent compounds have been reported as low as -11.03 kcal/mol against AChE. researchgate.net These values serve as a benchmark for the affinities that could be expected from this compound in similar computational screenings.

Beyond predicting binding affinity, molecular docking reveals the specific molecular interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. bmbreports.org Identifying the key amino acid residues in the protein's binding pocket that participate in these interactions is crucial for understanding the basis of molecular recognition and for rational drug design. nih.gov

Studies on compounds structurally or functionally related to this compound have detailed these critical interactions:

Cholinesterase Inhibition: In the docking of 2-methoxyatherosperminine with human butyrylcholinesterase (hBChE), key interactions included hydrogen bonding with the residues Tyr128 and His438, which are located at the choline (B1196258) binding site and the catalytic triad (B1167595) of the enzyme, respectively. researchgate.net

Anti-leishmanial Targets: Docking of inhibitors against Leishmania donovani squalene synthase (LdSQS) highlighted interactions with conserved aspartate-rich regions in the enzyme's active site. nih.gov

Serotonin Receptors: The binding of agonists and antagonists to serotonin receptors is often stabilized by hydrogen bonds with specific aspartate residues (e.g., Asp116 in 5-HT1A) and hydrophobic interactions within the binding pocket formed by transmembrane helices. nih.govwikipedia.org

Dopamine Receptors: The binding of various ligands to dopamine receptors involves hydrogen bonding and hydrophobic interactions within the orthosteric and extended binding pockets (OBP and EBP). bmbreports.org

These examples demonstrate how specific amino acids like tyrosine, histidine, and aspartate frequently form crucial hydrogen bonds that anchor ligands like aporphine alkaloids into the active sites of their target proteins. researchgate.netnih.gov

Molecular Dynamics Simulations (as an advanced computational technique for related compounds and general methodology)

Molecular dynamics (MD) is a powerful computational method that simulates the physical movements of atoms and molecules over time. aps.org Unlike static docking, MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability, flexibility, and conformational changes in a simulated physiological environment (e.g., in water). routledge.comnih.gov The simulation numerically solves Newton's equations of motion for the system, using a force field to describe the energies and forces between particles. aps.org

MD simulations are particularly valuable for refining the results of molecular docking. nih.gov A docked pose can be subjected to an MD run, typically for nanoseconds, to verify that the key interactions are maintained over time and that the complex remains stable. mdpi.com This is an important step in validating potential drug candidates before synthesis and biological testing. acs.org

In the context of this compound, a study involving aporphine-benzylpyridinium conjugates as acetylcholinesterase (AChE) inhibitors utilized MD simulations to better understand the binding of the compounds in the enzyme pocket. naturalproducts.net Given that this compound is a known aporphine alkaloid with moderate BChE inhibitory activity, these findings are highly relevant. molaid.com The MD analysis revealed that both enantiomers of the studied conjugates could interact stably with the AChE binding site, confirming the robustness of the interactions predicted by docking. naturalproducts.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This method can be either structure-based (using docking) or ligand-based (using the similarity to known active compounds). chemrxiv.org It is a cost-effective way to narrow down millions of candidate compounds to a manageable number for further experimental testing. acs.org

This compound, as a natural product, could be included in such libraries for screening against various targets. The COCONUT (COllection of Open Natural ProdUcTs) database, which lists this compound, notes that its constituent compounds have been used in high-throughput virtual screening efforts. researchgate.net

Lead optimization is the process by which a promising "hit" compound identified from a screening is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. chemrxiv.org Computational methods are central to this process. The parent compound of this compound, nantenine, has served as a lead structure for the development of more potent and selective 5-HT2A receptor antagonists, demonstrating a successful application of lead optimization strategies on the aporphine scaffold. nih.gov By analyzing the structure-activity relationships (SAR) through docking and other modeling techniques, researchers can rationally design new analogs with enhanced characteristics. europeanreview.org

Bioinformatic Tools in Drug Discovery

Bioinformatics provides the essential infrastructure for modern drug discovery, encompassing databases, software, and analytical methods to manage and interpret vast amounts of biological and chemical data. scielo.brnaturalproducts.net For a compound like this compound, several types of bioinformatic tools are relevant:

Chemical Databases: Databases such as COCONUT, KNApSaCK, and TCMDB-Taiwan (Traditional Chinese Medicine Database @ Taiwan) catalogue natural products like this compound, providing information on their structure, source, and physicochemical properties. researchgate.netnih.gov These databases are often the starting point for virtual screening campaigns. researchgate.net

Property Prediction: Online tools and servers can predict key drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential toxicity. nih.gov The COCONUT database, for example, provides calculated properties for this compound, including its LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and a "natural product-likeness" score. researchgate.netnih.gov

Metabolomics and Systems Biology: Non-targeted metabolomics, which aims to identify and quantify all small molecules in a biological sample, relies heavily on bioinformatic workflows and databases for compound annotation. naturalproducts.net this compound has been identified in such analyses, which can help correlate its presence with specific biological states or activities.

These bioinformatic resources are critical for placing a natural product into a broader pharmacological context, predicting its potential as a drug candidate, and guiding further experimental investigation. scielo.br

Advanced Analytical Methodologies for Nornantenine

Spectroscopic Techniques for Structure Elucidation and Identification

Spectroscopic methods are indispensable for determining the molecular structure of nornantenine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra, while foundational, are often insufficient for complete structural assignment due to signal overlap. Therefore, two-dimensional (2D) NMR experiments are routinely employed to resolve ambiguities and establish connectivity. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and their directly attached carbons, and protons and carbons separated by two or three bonds, respectively.

Based on the known structure of this compound and typical chemical shift values for aporphine (B1220529) alkaloids, the expected ¹H and ¹³C NMR spectral data can be predicted.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.50 - 6.70 | s |

| H-4 | 2.50 - 2.80 | m |

| H-5 | 2.90 - 3.20 | m |

| H-6a | 3.90 - 4.20 | m |

| H-7 | 2.60 - 2.90 | m |

| H-8 | 6.70 - 6.90 | s |

| H-11 | 7.90 - 8.10 | s |

| 1-OCH₃ | 3.80 - 3.90 | s |

| 2-OCH₃ | 3.90 - 4.00 | s |

| O-CH₂-O | 5.90 - 6.10 | d |

| NH | Variable (broad) | s |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 140 - 150 |

| C-1a | 120 - 130 |

| C-1b | 125 - 135 |

| C-2 | 145 - 155 |

| C-3 | 105 - 115 |

| C-3a | 120 - 130 |

| C-4 | 25 - 35 |

| C-5 | 40 - 50 |

| C-6a | 50 - 60 |

| C-7 | 30 - 40 |

| C-7a | 125 - 135 |

| C-8 | 100 - 110 |

| C-9 | 140 - 150 |

| C-10 | 145 - 155 |

| C-11 | 105 - 115 |

| C-11a | 115 - 125 |

| 1-OCH₃ | 55 - 60 |

| 2-OCH₃ | 55 - 60 |

| O-CH₂-O | 100 - 105 |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₉H₁₉NO₄), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of complex mixtures. In LC-MS, chromatographic separation is coupled with mass spectrometric detection. In LC-MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. For aporphine alkaloids like this compound, characteristic fragmentation pathways often involve the cleavage of the B ring and losses of substituents from the aromatic rings. researchgate.net

High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Exact Mass | 325.1314 |

Source: PubChem CID 3084228 nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as the N-H stretch of the secondary amine, C-H stretches of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether and methylenedioxy groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum is particularly sensitive to the presence of conjugated systems. The extended aromatic system of the aporphine core in this compound is expected to give rise to characteristic absorption maxima (λmax) in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. The absorption spectra of flavonoids, which also contain extensive chromophores, typically show two major bands: Band I (300–380 nm) and Band II (240–295 nm). nih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch (ethers) | 1000 - 1300 |

Note: These are typical ranges and the exact positions can vary.

This compound is a chiral molecule, existing as two enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum can be compared with the theoretically calculated spectrum for a specific enantiomer to assign the absolute stereochemistry.